molecular formula C12H19NO2 B2808660 tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate CAS No. 2166232-54-6

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

Cat. No. B2808660
CAS RN: 2166232-54-6
M. Wt: 209.289
InChI Key: VGYGPHXXICPONS-LBPRGKRZSA-N
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Description

The compound “tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tert-butyl group. The tert-butyl group is known to be crowded, which can affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Tert-butyl groups are known to be highly dipolar and are strong hydrogen bond acids and bases .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Parallel Kinetic Resolution for Chiral Compounds : The efficient synthesis of chiral methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate enantiomers was demonstrated through the comparison of kinetic and parallel kinetic resolutions of a related compound, highlighting the versatility in synthesizing chiral molecules (Davies et al., 2003).

  • Cascade Reactions for Pipecolic Acid Derivatives : A unique cascade of reactions led to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions, which is a novel pathway for constructing complex molecules (Purkayastha et al., 2010).

  • Metal-Free Alkoxycarbonylation : A sustainable protocol for preparing quinoxaline-3-carbonyl compounds via metal- and base-free conditions was developed, indicating the potential for eco-friendly synthesis methods in organic chemistry (Xie et al., 2019).

Chemical and Molecular Characterization

  • Characterization and Structural Analysis : Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were synthesized and characterized, with X-ray crystallographic analysis revealing details about their molecular structure and intramolecular hydrogen bonding (Çolak et al., 2021).

Synthetic Utility and Applications

  • Fluoropyrrolidine Derivatives for Medicinal Chemistry : The synthesis of N-protected fluoropyrrolidine derivatives as synthons for medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors, illustrates the compound's utility in developing pharmaceutical agents (Singh & Umemoto, 2011).

  • Biotin Intermediate Synthesis : The compound served as a key intermediate in synthesizing Biotin, a water-soluble vitamin crucial for metabolic processes, highlighting its role in biosynthesis pathways (Qin et al., 2014).

Novel Methodologies and Reactions

  • N→O Tert-Butyloxycarbonyl Group Migration : A study on the fast N→O tert-butyloxycarbonyl (Boc) migration provided insights into unusual migration mechanisms, contributing to the understanding of reaction pathways in organic synthesis (Xue & Silverman, 2010).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. For example, tert-butyl compounds can be flammable and cause skin irritation .

properties

IUPAC Name

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYGPHXXICPONS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

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